molecular formula C11H7BrO4 B3058763 methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 91635-21-1

methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3058763
CAS No.: 91635-21-1
M. Wt: 283.07 g/mol
InChI Key: CSJHGVIKEOYMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-bromo-2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

  • Substituted chromenes with various functional groups.
  • Reduced chromene derivatives with hydroxyl groups.
  • Oxidized products with additional carbonyl or carboxyl groups.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine atom and carbonyl groups play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Comparison with Similar Compounds

Uniqueness: Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties

Properties

IUPAC Name

methyl 6-bromo-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJHGVIKEOYMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397128
Record name methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91635-21-1
Record name methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.